Cas no 69840-49-9 (1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid)
1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid
- 1-benzhydrylimidazole-4,5-dicarboxylic acid
- 69840-49-9
- SCHEMBL11493710
- 1-Benzhydryl-1H-imidazole-4,5-dicarboxylicacid
- 1-(diphenylmethyl)-1H-imidazole-4,5-dicarboxylic acid
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- Inchi: 1S/C18H14N2O4/c21-17(22)14-16(18(23)24)20(11-19-14)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,(H,21,22)(H,23,24)
- InChI Key: HMBGOZIBJJKYCN-UHFFFAOYSA-N
- SMILES: OC(C1=C(C(=O)O)N=CN1C(C1C=CC=CC=1)C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 322.09535693g/mol
- Monoisotopic Mass: 322.09535693g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 440
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 92.4Ų
1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069003357-1g |
1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid |
69840-49-9 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Chemenu | CM187523-5g |
1-benzhydryl-1H-imidazole-4,5-dicarboxylic acid |
69840-49-9 | 95% | 5g |
$593 | 2021-08-05 | |
| Chemenu | CM187523-1g |
1-benzhydryl-1H-imidazole-4,5-dicarboxylic acid |
69840-49-9 | 95% | 1g |
$247 | 2024-07-24 |
1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid
1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid: A Comprehensive Overview
The compound 1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid is a unique molecule that has garnered significant attention in the field of biochemistry and pharmaceutical research. Known by its CAS Registry Number 69840-49-9, this compound belongs to a class of organic compounds that combine the structural features of benzhydryl groups with imidazole rings, making it a subject of interest for both academic and industrial investigations.
Imidazoles are five-membered heterocyclic compounds characterized by two adjacent nitrogen atoms in their ring structure. The presence of 1H-imidazole in the molecular framework suggests that one of these nitrogen atoms is part of an amino group, which can influence the compound's reactivity and biological activity. Furthermore, the substitution pattern on the imidazole ring—specifically at positions 4 and 5 with carboxylic acid groups—adds functional diversity to this molecule.
The benzhydryl substituent refers to a diphenylmethane group, which is attached to the nitrogen atom in the imidazole ring. This feature introduces aromaticity and potentially enhances the compound's stability and solubility in various solvents. The combination of these structural elements makes 1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid a versatile molecule with applications ranging from pharmaceuticals to materials science.
Recent studies have highlighted the potential of this compound in drug delivery systems. Its ability to form stable salts due to the carboxylic acid groups has been explored for developing controlled-release formulations. Moreover, the benzhydryl group's steric bulkiness may play a role in modulating pharmacokinetics, such as absorption and distribution, making it an interesting candidate for targeted drug delivery.
In addition to its pharmaceutical applications, 1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid has been investigated for its role in bio sensing technologies. The imidazole ring's inherent aromaticity and the functional groups' reactivity make it a suitable candidate for designing biosensors that can detect specific analytes with high sensitivity.
From a synthetic standpoint, this compound can be prepared through various routes, including nucleophilic substitutions and coupling reactions. The choice of reaction conditions significantly impacts the yield and purity of the final product. Recent advancements in catalytic chemistry have enabled more efficient syntheses, reducing costs and environmental impact.
Overall, 1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid stands out as a multifaceted compound with promising applications in the biomedical field. Its structural uniqueness, coupled with its functional diversity, positions it at the forefront of innovative research and development efforts.
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